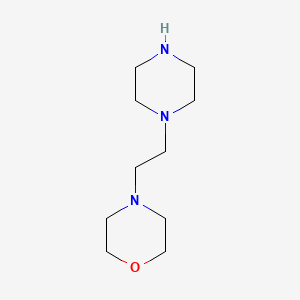

4-(2-Piperazin-1-yl-ethyl)-morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 22.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-piperazin-1-ylethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-3-12(4-2-11-1)5-6-13-7-9-14-10-8-13/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJZEJMFAWZNCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370413 | |

| Record name | 4-(2-Piperazin-1-yl-ethyl)-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640812 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4892-89-1 | |

| Record name | 4-(2-Piperazin-1-yl-ethyl)-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4892-89-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(2-Piperazin-1-yl-ethyl)-morpholine synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(2-Piperazin-1-yl-ethyl)-morpholine

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the Morpholinoethyl-Piperazine Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds reappear with remarkable frequency, earning the designation of "privileged structures." The piperazine and morpholine heterocycles are prime examples of this concept.[1][2] The piperazine ring, with its two nitrogen atoms, offers a versatile handle for modulating basicity, polarity, and receptor interactions, making it a cornerstone of numerous FDA-approved drugs.[2][3][4] The morpholine moiety, an ether and amine-containing heterocycle, is widely used to improve the pharmacokinetic properties of drug candidates.[5][6]

The compound this compound (CAS: 4892-89-1), also known as 1-[2-(Morpholin-4-yl)ethyl]piperazine, represents a strategic conjunction of these two powerful pharmacophores.[7][8] It serves not only as a valuable chemical intermediate but also as a foundational building block for a diverse array of biologically active agents, from central nervous system (CNS) therapeutics to novel anticancer agents.[9][10][11]

This guide provides a detailed exploration of the principal synthetic pathways to this molecule. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to elucidate the underlying chemical principles, strategic considerations, and practical solutions essential for efficient and selective synthesis.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic analysis of the target molecule reveals that the most logical disconnection point is the C-N bond linking the piperazine ring to the ethyl bridge. This immediately suggests two primary and robust synthetic strategies:

-

Strategy A: Nucleophilic Substitution via Alkylation. This is the most direct approach, involving the formation of the key C-N bond by alkylating the piperazine nucleus with an activated morpholinoethyl precursor.

-

Strategy B: Reductive Amination. This strategy involves forming the C-N bond by reacting a piperazine amine with a morpholinoethyl aldehyde, followed by in-situ reduction of the resulting iminium intermediate.

Each pathway presents unique advantages and challenges, particularly concerning the inherent symmetry of the piperazine starting material and the potential for undesired side reactions. The following sections will dissect these strategies in detail.

Part 2: Pathway A - Nucleophilic Substitution: A Direct but Nuanced Approach

This pathway hinges on the reaction between piperazine and a suitable morpholinoethyl electrophile, typically 4-(2-chloroethyl)morpholine. While conceptually straightforward, the primary challenge lies in controlling the selectivity of the alkylation. Piperazine possesses two secondary amines of near-equal reactivity, creating a significant risk of di-alkylation, where a second molecule of the electrophile reacts with the newly formed product.[12]

The Causality Behind Experimental Choices: Overcoming Di-alkylation

Successfully achieving mono-alkylation requires a deliberate strategy to differentiate the two nitrogen atoms of piperazine. The following approaches are field-proven methods to ensure high yields of the desired mono-substituted product.

Method 1: Stoichiometric Control (Excess Piperazine)

-

Principle: By using a large molar excess of piperazine (e.g., 5-10 equivalents), the probability of the electrophile encountering an unreacted piperazine molecule is far greater than it encountering the mono-alkylated product. This statistical control effectively suppresses the formation of the 1,4-disubstituted byproduct.

-

Advantages: Simple, requires no additional protection/deprotection steps.

-

Disadvantages: Requires efficient separation of the product from a large amount of unreacted piperazine post-reaction, which can be challenging due to similar polarities.

Method 2: Orthogonal Protection Strategy (Boc-Protection)

-

Principle: This is a more elegant and often higher-yielding approach that involves temporarily "blocking" one of the piperazine nitrogens with a protecting group, most commonly a tert-butoxycarbonyl (Boc) group.[12] The alkylation is then performed on the remaining free amine. A final deprotection step removes the Boc group to yield the target compound.

-

Advantages: Excellent control over selectivity, leading to a cleaner reaction profile and simpler purification.

-

Disadvantages: Adds two steps (protection and deprotection) to the overall synthesis, increasing time and material costs.

Experimental Protocol: N-Alkylation via Boc-Protection Strategy

This protocol provides a self-validating system for the controlled synthesis of this compound.

Step 1: Mono-Boc Protection of Piperazine

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (2.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Prepare a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in the same solvent. Add this solution dropwise to the stirred piperazine solution over 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup & Isolation: Concentrate the reaction mixture under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield 1-Boc-piperazine, which can often be used without further purification.

Step 2: Alkylation of 1-Boc-piperazine

-

Setup: Combine 1-Boc-piperazine (1.0 eq.), 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq.), and a mild inorganic base such as potassium carbonate (K₂CO₃, 3.0 eq.) or sodium carbonate (Na₂CO₃) in a polar aprotic solvent like acetonitrile or acetone.[10]

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup & Isolation: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude 1-Boc-4-(2-morpholinoethyl)piperazine. Purify by column chromatography if necessary.

Step 3: Deprotection of the Boc Group

-

Setup: Dissolve the purified product from Step 2 in a suitable solvent like DCM or 1,4-dioxane.

-

Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, and stir at room temperature.

-

Reaction: Monitor the reaction by TLC/LC-MS until the starting material is fully consumed (typically 1-4 hours).

-

Isolation: Evaporate the solvent and excess acid under reduced pressure. To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH) to pH >12, and extract the product with DCM or another suitable organic solvent. Dry the combined organic layers and concentrate to yield the final product, this compound.

Data Summary: Typical Reaction Parameters for Pathway A

| Parameter | Method 1: Stoichiometric Control | Method 2: Boc-Protection |

| Piperazine Stoich. | 5.0 - 10.0 eq. | 1.0 eq. (after protection) |

| Electrophile | 4-(2-chloroethyl)morpholine | 4-(2-chloroethyl)morpholine |

| Solvent | Acetonitrile, Ethanol | Acetonitrile, DMF, Acetone |

| Base | K₂CO₃, Et₃N | K₂CO₃, Na₂CO₃ |

| Temperature | Reflux | Reflux |

| Key Challenge | Product purification from excess piperazine | Additional protection/deprotection steps |

| Typical Yield | Moderate | High |

Visualization: Boc-Protection Workflow

Caption: Boc-Protection strategy for controlled mono-alkylation.

Part 3: Pathway B - Reductive Amination: An Alternative Route

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and mild reaction conditions.[4][13] This pathway involves the reaction of an amine (piperazine) with a carbonyl compound (morpholine-4-acetaldehyde) to form a transient iminium ion, which is then immediately reduced by a selective hydride agent to yield the target amine.

The Causality Behind Experimental Choices: Mechanism and Reagent Selection

-

Mechanism: The reaction proceeds in two stages within the same pot. First, the nucleophilic amine attacks the aldehyde to form a hemiaminal, which then dehydrates to form an iminium ion. Second, a reducing agent selectively reduces the C=N double bond of the iminium ion.

-

The Aldehyde: The key starting material, morpholine-4-acetaldehyde, can be unstable. It is often generated in situ from a more stable precursor like 4-(2-hydroxyethyl)morpholine via oxidation (e.g., Swern or Dess-Martin oxidation) immediately before use.

-

The Reducing Agent: The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[13] It is mild enough not to reduce the starting aldehyde but reactive enough to rapidly reduce the intermediate iminium ion, driving the reaction to completion.

-

Selectivity: As with Pathway A, using mono-Boc-piperazine is the preferred method to prevent di-alkylation and ensure a clean reaction.

Experimental Protocol: Reductive Amination

-

Setup: To a stirred solution of 1-Boc-piperazine (1.0 eq.) and morpholine-4-acetaldehyde (1.1 eq.) in a chlorinated solvent like 1,2-dichloroethane (DCE) or DCM, add a small amount of acetic acid to catalyze iminium ion formation.

-

Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise at room temperature. The reaction is typically mildly exothermic.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

-

Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude 1-Boc-4-(2-morpholinoethyl)piperazine can be purified by chromatography.

-

Deprotection: Follow Step 3 from the Pathway A protocol to remove the Boc group and isolate the final product.

Visualization: Reductive Amination Mechanism

Caption: Key stages of the reductive amination pathway.

Part 4: Comparative Analysis and Troubleshooting

| Feature | Pathway A: Nucleophilic Substitution | Pathway B: Reductive Amination |

| Starting Materials | Piperazine, 4-(2-chloroethyl)morpholine | Piperazine, Morpholine-4-acetaldehyde |

| Key Reagents | Inorganic Base (K₂CO₃) | Hydride Reductant (NaBH(OAc)₃) |

| Number of Steps | 1 (uncontrolled) or 3 (controlled) | 3 (controlled, assuming aldehyde is available) |

| Scalability | Generally robust and scalable | Can be limited by aldehyde stability/synthesis |

| Pros | Utilizes common, stable reagents. | Very mild conditions, high functional group tolerance. |

| Cons | Risk of di-alkylation, potential for over-alkylation to form quaternary salts.[12] | Requires a potentially unstable aldehyde precursor. |

Troubleshooting Common Issues

-

Problem: Low yield of mono-alkylated product in Pathway A.

-

Problem: Incomplete reaction in Pathway B.

-

Cause: Deactivated aldehyde; insufficient reducing agent; wet solvent/reagents.

-

Solution: Use freshly prepared or purified aldehyde. Ensure the reducing agent is active and added under an inert atmosphere. Use anhydrous solvents.

-

-

Problem: Difficult purification.

-

Cause: Similar polarity of starting materials, product, and byproducts.

-

Solution: For basic amine products, purification can sometimes be simplified by converting them to their hydrochloride salts, which can be precipitated or crystallized, and then converting back to the free base.

-

Conclusion

The synthesis of this compound is readily achievable through two primary, reliable pathways: nucleophilic substitution and reductive amination. The choice between them depends on factors such as starting material availability, scalability, and the desired level of reaction control. For laboratory-scale synthesis where purity and yield are paramount, the use of a mono-Boc-protected piperazine intermediate is the superior strategy for both pathways, as it decisively overcomes the central challenge of di-alkylation. By understanding the chemical principles behind these methods and implementing robust, self-validating protocols, researchers can efficiently produce this valuable molecular scaffold for application in drug discovery and development.

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. atamankimya.com [atamankimya.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C10H21N3O | CID 2734640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 4-(2-Piperazin-1-yl-ethyl)-morpholine

Introduction: A Scaffold of Pharmaceutical Interest

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 4-(2-Piperazin-1-yl-ethyl)-morpholine is a molecule that embodies this principle, integrating two heterocyclic systems of profound pharmaceutical relevance: piperazine and morpholine. The piperazine ring is a ubiquitous motif found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its tunable basicity, which is crucial for target binding and pharmacokinetic properties.[1] The morpholine ring, with its ether linkage, often imparts favorable properties such as increased aqueous solubility and metabolic stability.[2]

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. Understanding these characteristics is not merely an academic exercise; it is fundamental to predicting a compound's behavior in biological systems, guiding formulation development, and ultimately determining its potential as a therapeutic agent. We will explore the causality behind its properties, provide field-proven experimental protocols for their determination, and discuss their direct implications for drug discovery and development.

Molecular Identity and Structural Attributes

A precise understanding of a compound's structure is the foundation upon which all other physicochemical characterization is built. This compound is comprised of a morpholine ring linked via an ethyl bridge to a piperazine ring.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";

} Caption: 2D Structure of this compound.

The key identification and structural data are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-(2-piperazin-1-ylethyl)morpholine | [3] |

| CAS Number | 4892-89-1 | [3][4] |

| Molecular Formula | C₁₀H₂₁N₃O | [3][4][5] |

| Molecular Weight | 199.29 g/mol | [3][4] |

| SMILES | C(CN1CCOCC1)N1CCNCC1 | [5] |

| InChIKey | SAJZEJMFAWZNCQ-UHFFFAOYSA-N | [3][5] |

Ionization and Basicity (pKa)

The ionization state of a molecule at physiological pH (typically ~7.4) is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[6] It influences solubility, membrane permeability, and potential for target engagement. As an amine-containing compound, this compound is basic and will be protonated to varying degrees depending on the pH of its environment.

The molecule possesses three nitrogen atoms capable of accepting a proton: one in the morpholine ring and two in the piperazine ring.

-

The morpholine nitrogen is a secondary amine, but the adjacent electron-withdrawing oxygen atom reduces its basicity compared to a simple dialkyl amine.[2] The pKa of the conjugate acid of morpholine is approximately 8.4.

-

The piperazine ring contains two nitrogen atoms. One is a tertiary amine (N1 of piperazine, attached to the ethyl linker) and the other is a secondary amine (N4 of piperazine). Unsubstituted piperazine is a diprotic base with two pKa values of approximately 9.73 and 5.35.[1]

For this compound, the most basic nitrogen is expected to be the secondary amine on the piperazine ring, as it is least affected by electron-withdrawing groups and steric hindrance. The tertiary amine in the piperazine ring will be the next most basic. The morpholine nitrogen is the least basic. A predicted pKa value for the most basic site is 9.21 .

Implications for Drug Development: With a pKa of ~9.2, this compound will be predominantly protonated and positively charged at physiological pH 7.4. This has several consequences:

-

Increased Aqueous Solubility: The charged (salt) form is generally much more soluble in water than the neutral form.

-

Reduced Membrane Permeability: The positive charge will hinder passive diffusion across lipophilic cell membranes, potentially limiting oral absorption and blood-brain barrier penetration.[7]

-

Potential for Ionic Interactions: The cationic form can engage in ionic interactions with negatively charged residues on target proteins or off-target sites like hERG channels.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains a gold-standard method for pKa determination due to its accuracy and reliability.[8] The principle involves monitoring pH changes as a standardized titrant (acid or base) is incrementally added to a solution of the compound. The pKa is determined from the inflection point of the resulting titration curve.[9]

Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[9][10]

-

Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water. To ensure a constant ionic environment, add a background electrolyte such as 0.15 M potassium chloride (KCl).[9][10]

-

Titration Setup: Place 20 mL of the sample solution in a jacketed titration vessel maintained at 25°C. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of a basic compound.[10]

-

Titration: Make the solution acidic by adding 0.1 M HCl until the pH is stable around 1.8-2.0. This ensures all basic centers are fully protonated.[9]

-

Data Collection: Titrate the solution by adding small, precise increments (e.g., 0.05 mL) of a standardized 0.1 M NaOH solution. After each addition, allow the pH reading to stabilize before recording the titrant volume and pH. Continue the titration until the pH reaches ~12.0.[9]

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. To determine these points accurately, calculate the first and second derivatives of the titration curve (ΔpH/ΔV and Δ²pH/ΔV²). The equivalence points are the maxima of the first derivative curve.[11]

-

Replication: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[10]

dot digraph "pKa_Determination_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368", fontcolor="#202124"];

} Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP & logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter that governs a drug's ability to cross biological membranes.[12] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like this compound, the distribution coefficient (logD) is more relevant, as it describes the partitioning at a specific pH, accounting for both neutral and ionized species.[13]

| Property | Value | Type | Source(s) |

| logP | -0.7 | Computed | [3] |

| logD at pH 7.4 | < -0.7 | Predicted | - |

The computed logP of -0.7 indicates that the neutral form of the molecule is hydrophilic.[3] Given its pKa of ~9.2, the molecule will be almost fully ionized at pH 7.4. Therefore, the logD at pH 7.4 will be significantly lower (more negative) than the logP, reflecting the overwhelming preference of the charged species for the aqueous phase.

Implications for Drug Development:

-

Low Oral Absorption: The highly hydrophilic nature (low logD₇.₄) suggests that passive diffusion across the gastrointestinal tract will be poor.

-

High Renal Clearance: Hydrophilic, charged compounds are typically eliminated efficiently by the kidneys.

-

Low CNS Penetration: The molecule is unlikely to cross the blood-brain barrier to a significant extent, making it a poor candidate for centrally-acting therapies but advantageous for peripherally-acting drugs where CNS side effects are undesirable.[14]

Experimental Protocol: logD Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring logP and logD.[15][16] It involves directly measuring the concentration of the compound in both n-octanol and aqueous buffer phases after they have reached equilibrium.

Methodology:

-

Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.[15]

-

Stock Solution: Prepare a 10 mM stock solution of the compound in dimethyl sulfoxide (DMSO).[13]

-

Partitioning: In a glass vial, combine the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound's DMSO stock solution (e.g., 10 µL) to achieve a final concentration that is analytically tractable.

-

Equilibration: Cap the vial tightly and shake or rotate it gently for a sufficient time (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.[7]

-

Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase (aqueous and octanol). Determine the concentration of the compound in each aliquot using a suitable analytical method, typically LC-MS/MS or HPLC-UV. A calibration curve in each phase is required for accurate quantification.

-

Calculation: Calculate the logD using the following formula:[17] logD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Aqueous Solubility

Solubility is the maximum amount of a substance that can be dissolved in a solvent at equilibrium. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and challenging formulation.[18]

| Property | Value | Conditions | Type | Source(s) |

| Aqueous Solubility | 22.7 µg/mL | pH 7.4 | Experimental | [3] |

The experimental solubility of 22.7 µg/mL (approximately 0.11 mM) at pH 7.4 is considered low.[3] While the compound is expected to be highly soluble due to its charged nature, this value may reflect the solubility of the free base or a specific salt form under the tested conditions. This highlights the importance of distinguishing between kinetic and thermodynamic solubility.

Implications for Drug Development:

-

Formulation Challenges: Low solubility can make it difficult to develop oral or intravenous formulations.

-

Dissolution-Limited Absorption: For oral drugs, if the dissolution rate is slower than the absorption rate, bioavailability will be compromised.[19]

-

Assay Artifacts: Low solubility can lead to compound precipitation in in vitro assays, causing inaccurate results.

Experimental Protocol: Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess a compound's solubility when introduced to an aqueous buffer from a DMSO stock solution.[20] This mimics how compounds are often handled in biological screening.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.[21]

-

Plate Setup: Using a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a well containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS at pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[21]

-

Precipitate Detection: The amount of dissolved compound is determined after separating any precipitate.

-

Filtration Method: Use a filter plate (e.g., 0.45 µm) and centrifuge to separate the soluble fraction (filtrate) from the precipitate.[18]

-

Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectrophotometry against a calibration curve prepared in the same buffer/DMSO mixture.[22]

-

Chemical Stability

Chemical stability refers to a drug's ability to resist chemical change or degradation over time. Instability can lead to loss of potency and the formation of potentially toxic degradants. The stability of a compound is assessed under various environmental conditions, such as temperature, humidity, and light, as outlined in ICH guidelines.[23][24]

The this compound structure contains secondary and tertiary amines which can be susceptible to oxidation. The ether linkage in the morpholine ring is generally stable.

Protocol Outline: Accelerated Stability Testing

Accelerated stability studies expose the compound to elevated stress conditions to predict its shelf-life in a shorter timeframe.[25]

Methodology:

-

Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in various aqueous buffers (e.g., pH 3, 7, 9) to assess pH-dependent stability. Also, store the solid compound.

-

Storage Conditions: Store aliquots of the solid and solutions under accelerated conditions, for example, 40°C / 75% Relative Humidity (RH).[24] Protect a parallel set of samples from light to assess photostability.

-

Time Points: Pull samples at specified time points (e.g., 0, 2 weeks, 1 month, 3 months, 6 months).[26]

-

Analysis: Analyze each sample using a stability-indicating HPLC method (a method capable of resolving the parent compound from all potential degradation products). Quantify the remaining parent compound and any major degradants.

-

Reporting: Report the percentage of the parent compound remaining at each time point. A significant change is often defined as more than 5% degradation from the initial value.[26]

Safety and Handling

Based on available data, this compound is classified with the following hazards:

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

Harmful if swallowed, in contact with skin, or if inhaled.

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. The compound should be handled in a well-ventilated area or a chemical fume hood. It is also classified as a Dangerous Good for transport.[4]

Conclusion

This compound is a hydrophilic, basic molecule whose physicochemical profile is dominated by the properties of its piperazine and morpholine rings. Its high basicity (pKa ~9.2) ensures it is predominantly protonated at physiological pH, leading to a very low logD value and moderate-to-low aqueous solubility. This profile suggests challenges with passive membrane permeability, likely resulting in poor oral absorption and limited CNS penetration, but potentially favorable renal clearance. These properties are not inherently "good" or "bad" but must be considered in the context of the intended therapeutic application. This guide provides the foundational data and validated methodologies necessary for researchers to fully characterize this scaffold and make informed decisions in the drug discovery and development process.

References

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. This compound | C10H21N3O | CID 2734640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 4-[2-(PIPERAZIN-1-YL)ETHYL]MORPHOLINE | CAS 4892-89-1 [matrix-fine-chemicals.com]

- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 7. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. scispace.com [scispace.com]

- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 13. enamine.net [enamine.net]

- 14. acdlabs.com [acdlabs.com]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. asianpubs.org [asianpubs.org]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 22. enamine.net [enamine.net]

- 23. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 24. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 25. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 26. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to the Potential Mechanism of Action of 4-(2-Piperazin-1-yl-ethyl)-morpholine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Piperazin-1-yl-ethyl)-morpholine is a synthetic compound featuring two key heterocyclic pharmacophores: piperazine and morpholine. While direct pharmacological studies on this specific molecule are not extensively available in public literature, its structural components are prevalent in a vast number of biologically active agents. This guide provides a comprehensive analysis of the potential mechanism of action of this compound by examining the well-established pharmacology of its core moieties. The N-substituted piperazine motif is a cornerstone of many centrally acting drugs, particularly those targeting aminergic G protein-coupled receptors (GPCRs). The morpholine ring is recognized as a "privileged structure" in medicinal chemistry, contributing to favorable pharmacokinetic properties and engaging in key binding interactions.[1][2][3] This document will, therefore, explore the probable interactions of this compound with serotonin, dopamine, and adrenergic receptors, providing a robust, evidence-based framework for future research and drug development endeavors.

Chemical and Structural Properties

-

IUPAC Name: 4-(2-(piperazin-1-yl)ethyl)morpholine

-

Synonyms: 1-[2-(Morpholin-4-yl)ethyl]piperazine

-

CAS Number: 4892-89-1

-

Molecular Formula: C₁₀H₂₁N₃O

-

Molecular Weight: 199.29 g/mol

Structural Features:

The molecule is characterized by a central ethyl linker connecting a piperazine ring and a morpholine ring. The piperazine ring has an unsubstituted nitrogen, which is a key feature for potential interactions with biological targets. The morpholine ring, with its ether oxygen, can influence solubility and participate in hydrogen bonding.

The Piperazine Moiety: A Gateway to the Central Nervous System

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, renowned for its presence in numerous drugs with a wide range of therapeutic applications.[4] Its derivatives are particularly prominent as ligands for neurotransmitter receptors.[5]

Predicted Affinity for Serotonin (5-HT) Receptors

N-arylpiperazines are a well-established class of serotonergic agents.[6] The basic nitrogen atom of the piperazine ring is often crucial for forming ionic bonds with acidic residues, such as aspartate, in the transmembrane domains of 5-HT receptors.[7]

-

5-HT₁A Receptor Agonism/Partial Agonism: Many N-arylpiperazines act as agonists or partial agonists at the 5-HT₁A receptor. This interaction is implicated in the anxiolytic and antidepressant effects of drugs like buspirone.[8][9] It is plausible that this compound could exhibit similar activity, with the piperazine nitrogen playing a critical role in receptor binding.

-

5-HT₂A/₂C Receptor Antagonism: Several atypical antipsychotics and antidepressants containing the piperazine moiety are antagonists at 5-HT₂A and 5-HT₂C receptors. This antagonism is thought to contribute to their therapeutic effects on negative symptoms and cognitive deficits in schizophrenia, as well as to their antidepressant properties.[9]

-

5-HT₃ Receptor Binding: Some arylpiperazine derivatives have also been shown to bind to 5-HT₃ receptors, although often with lower affinity than for other 5-HT receptor subtypes.[10]

Predicted Affinity for Dopamine (D) Receptors

The piperazine scaffold is also a key component of many dopamine receptor ligands.

-

D₂/D₃ Receptor Antagonism/Partial Agonism: A significant number of antipsychotic drugs are D₂ receptor antagonists or partial agonists, and the piperazine ring is a common feature in these molecules.[11] Phenylpiperazine derivatives, in particular, have been extensively studied for their affinity and selectivity for D₂ and D₃ receptors.[12] The interaction often involves the protonated piperazine nitrogen forming a salt bridge with a conserved aspartate residue in the receptor's binding pocket.[13] The potential for this compound to act as a D₂/D₃ ligand warrants investigation, which could have implications for its use in psychiatric disorders.

Predicted Affinity for Adrenergic (α) Receptors

Arylpiperazines are also known to exhibit high affinity for α₁-adrenergic receptors.[14]

-

α₁-Adrenoceptor Antagonism: Many arylpiperazine derivatives are potent α₁-adrenoceptor antagonists.[15] This activity can lead to vasodilation and is the basis for the antihypertensive effects of drugs like prazosin. The binding of these compounds is driven by hydrogen bonds and electrostatic forces involving key amino acid residues in the receptor.[16]

The potential multispecificity of this compound for these aminergic receptors is a critical consideration in its pharmacological profiling.

The Morpholine Moiety: A "Privileged" Pharmacophore

The morpholine ring is considered a "privileged structure" in drug discovery due to its frequent appearance in bioactive compounds and its favorable properties.[1][3]

-

Physicochemical and Pharmacokinetic Properties: The inclusion of a morpholine ring can improve the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability.[1] Its presence can also facilitate crossing the blood-brain barrier.[17]

-

Binding Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, contributing to the binding affinity of a ligand for its target.[2] The ring's conformationally flexible nature allows it to fit into various binding pockets.[17]

In the context of this compound, the morpholine moiety could contribute to the overall binding affinity and selectivity for its target(s) and enhance its drug-like properties.

Postulated Integrated Mechanism of Action

Given the pharmacological profiles of its constituent parts, the mechanism of action of this compound is likely to involve the modulation of one or more aminergic GPCRs. A plausible hypothesis is that it acts as a multi-target ligand, with varying affinities for serotonin, dopamine, and/or adrenergic receptors.

Below is a conceptual diagram illustrating the potential interactions of this compound with these receptor systems.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.bg.ac.rs [chem.bg.ac.rs]

- 14. Arylpiperazines with affinity toward alpha(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biological Activity of 4-(2-piperazin-1-yl-ethyl)morpholine

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperazine and morpholine heterocycles stand as "privileged structures," consistently appearing in a vast array of biologically active compounds.[1][2][3] Their unique physicochemical properties, including their ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, make them invaluable building blocks in drug design. The compound 4-(2-piperazin-1-yl-ethyl)morpholine presents a fascinating subject for investigation, as it combines these two potent pharmacophores through a flexible ethyl linker. While direct studies on this specific molecule are not extensively documented in publicly available literature, a wealth of information on its structural analogs provides a strong foundation for predicting its biological potential.

This technical guide offers a comprehensive, hypothesis-driven exploration of the potential biological activities of 4-(2-piperazin-1-yl-ethyl)morpholine. Drawing upon established structure-activity relationships (SAR) of related compounds, we will delve into its predicted anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also detailed, field-proven experimental protocols to empirically validate these hypotheses. Our approach is grounded in scientific integrity, with each proposed experimental workflow designed as a self-validating system to ensure the generation of robust and reliable data.

Chapter 1: The Architectural Rationale - Insights from Structural Analogs

The predictive analysis of 4-(2-piperazin-1-yl-ethyl)morpholine's biological activity is rooted in the extensive research conducted on its constituent moieties and their derivatives. Both piperazine and morpholine are integral components of numerous FDA-approved drugs, underscoring their therapeutic significance.

The Piperazine Moiety: A Versatile Pharmacophore

The piperazine ring is a ubiquitous feature in drugs targeting the central nervous system, as well as in anticancer and antimicrobial agents.[2][4] Its disubstituted nature allows for the precise orientation of functional groups, enabling interactions with a wide range of biological targets. The nitrogen atoms of the piperazine ring are often crucial for forming salt bridges and hydrogen bonds with receptors and enzymes.

The Morpholine Moiety: A Modulator of Physicochemical Properties

The morpholine ring, with its ether linkage, is frequently incorporated into drug candidates to enhance their pharmacokinetic profiles. It can improve aqueous solubility, metabolic stability, and cell permeability. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, contributing to target binding.

Synergy in Piperazine-Morpholine Hybrids

The combination of piperazine and morpholine rings in a single molecule has yielded compounds with significant biological activities. Studies on various derivatives have revealed their potential as:

-

Anticancer Agents: Piperazine and morpholine moieties have been incorporated into quinazoline, benzimidazole, and other heterocyclic scaffolds to create potent anticancer agents.[5][6] These compounds often exert their effects through mechanisms such as cell cycle arrest and induction of apoptosis.

-

Antimicrobial Agents: The inherent basicity of the piperazine ring and the favorable pharmacokinetic properties imparted by the morpholine ring have been exploited in the development of novel antibacterial and antifungal compounds.[7][8][9]

-

Anti-inflammatory Agents: Derivatives containing these scaffolds have shown promise in modulating inflammatory pathways, often by inhibiting the production of pro-inflammatory cytokines.[10][11]

Based on these precedents, it is hypothesized that 4-(2-piperazin-1-yl-ethyl)morpholine possesses the potential to exhibit a spectrum of biological activities, primarily in the domains of oncology, infectious diseases, and inflammation. The following chapters will outline a comprehensive strategy for the systematic investigation of these potential activities.

Chapter 2: Investigating the Anticancer Potential

The prevalence of the piperazine-morpholine motif in anticancer compounds suggests that 4-(2-piperazin-1-yl-ethyl)morpholine may possess cytotoxic activity against cancer cells. The following experimental workflow is designed to rigorously evaluate this hypothesis.

Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for investigating the anticancer properties of 4-(2-piperazin-1-yl-ethyl)morpholine.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13][14]

Materials:

-

Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC-3 - prostate)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

4-(2-piperazin-1-yl-ethyl)morpholine (test compound)

-

Doxorubicin (positive control)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in a complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the cell plates with 100 µL of the medium containing the test compound or controls. Include wells with untreated cells (negative control) and cells treated with doxorubicin (positive control).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50) value by plotting cell viability against the log of the compound concentration.

Anticipated Outcomes and Structure-Activity Relationship Insights

Based on studies of related compounds, it is plausible that 4-(2-piperazin-1-yl-ethyl)morpholine will exhibit moderate to potent cytotoxic activity against a range of cancer cell lines.[5] The flexible ethyl linker may allow the piperazine and morpholine moieties to adopt an optimal conformation for interacting with a biological target.

Table 1: Cytotoxic Activity of Representative Piperazine-Morpholine Analogs

| Compound ID | Scaffold | Cell Line | IC50 (µM) | Reference |

| mriBIQ 13da/14da | 2-(benzimidazol-2-yl)quinoxaline | A549 | at the level of doxorubicin | [5] |

| Compound C9 | Quinazoline | A549 | Potent | [7] |

| Vindoline Derivative | Vindoline-Piperazine | SiHa | 2.85 | [15] |

Chapter 3: Exploring the Antimicrobial Potential

The piperazine scaffold is a key component of several antimicrobial drugs. The combination with a morpholine moiety could enhance the antimicrobial spectrum and pharmacokinetic properties of the resulting molecule.

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for evaluating the antimicrobial activity of 4-(2-piperazin-1-yl-ethyl)morpholine.

Detailed Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18][19][20]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

4-(2-piperazin-1-yl-ethyl)morpholine (test compound)

-

Ciprofloxacin (positive control)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Anticipated Outcomes and Structure-Activity Relationship Insights

Given the broad-spectrum activity of many piperazine derivatives, 4-(2-piperazin-1-yl-ethyl)morpholine is expected to show inhibitory activity against both Gram-positive and Gram-negative bacteria. The morpholine moiety may contribute to improved cell wall penetration.

Table 2: Antimicrobial Activity of Representative Piperazine-Morpholine Analogs

| Compound Class | Target Organisms | Activity | Reference |

| Piperazine derivatives | Various bacterial strains | High inhibitory activity | [7] |

| Morpholine derivatives | Various bacterial strains | Middle to high inhibitory action | [7] |

Chapter 4: Assessing the Anti-inflammatory Properties

The role of piperazine and morpholine derivatives in modulating inflammatory responses is an emerging area of research. Investigating the anti-inflammatory potential of 4-(2-piperazin-1-yl-ethyl)morpholine could reveal novel therapeutic applications.

Experimental Workflow for In Vitro Anti-inflammatory Assay

Caption: Workflow for the evaluation of the anti-inflammatory activity of 4-(2-piperazin-1-yl-ethyl)morpholine.

Detailed Experimental Protocol: Inhibition of Nitric Oxide Production

This protocol measures the effect of the test compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[10][21]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

4-(2-piperazin-1-yl-ethyl)morpholine (test compound)

-

Dexamethasone (positive control)

-

Griess Reagent System

-

96-well microplates

Procedure:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Mix the supernatant with the Griess reagents according to the manufacturer's protocol.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration, a stable metabolite of NO, using a sodium nitrite standard curve.

Anticipated Outcomes and Potential Signaling Pathways

It is hypothesized that 4-(2-piperazin-1-yl-ethyl)morpholine may inhibit the production of pro-inflammatory mediators. If the compound shows significant activity, further studies could investigate its effect on key inflammatory signaling pathways such as NF-κB and MAPK.

Caption: Potential inhibitory effect of 4-(2-piperazin-1-yl-ethyl)morpholine on LPS-induced inflammatory signaling pathways.

Chapter 5: Synthesis and Characterization

A plausible synthetic route for 4-(2-piperazin-1-yl-ethyl)morpholine involves the reaction of N-(2-chloroethyl)morpholine with piperazine.

Proposed Synthetic Protocol

A common method for the synthesis of similar compounds involves nucleophilic substitution.[1]

Materials:

-

Piperazine

-

N-(2-chloroethyl)morpholine hydrochloride

-

Triethylamine

-

Ethanol

-

Standard laboratory glassware and purification equipment

Procedure:

-

Dissolve piperazine in ethanol.

-

Add triethylamine to the solution.

-

Add a solution of N-(2-chloroethyl)morpholine hydrochloride in ethanol dropwise.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and filter off any precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

Characterization: The structure and purity of the synthesized compound should be confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Conclusion and Future Directions

This technical guide has outlined a comprehensive, hypothesis-driven approach to elucidating the biological activity of 4-(2-piperazin-1-yl-ethyl)morpholine. By leveraging the extensive knowledge of its constituent pharmacophores, we have proposed that this compound holds significant potential as an anticancer, antimicrobial, and/or anti-inflammatory agent. The detailed experimental protocols provided herein offer a clear roadmap for the empirical validation of these hypotheses.

The successful execution of these studies will not only reveal the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of piperazine-morpholine derivatives. Positive results from these initial in vitro screens would warrant further investigation, including in vivo efficacy studies and preclinical safety assessments. The journey from a promising chemical scaffold to a clinically viable drug is arduous, but it begins with the rigorous and systematic scientific inquiry detailed in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijbpas.com [ijbpas.com]

- 10. benchchem.com [benchchem.com]

- 11. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clyte.tech [clyte.tech]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. mdpi.com [mdpi.com]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. protocols.io [protocols.io]

- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. rr-asia.woah.org [rr-asia.woah.org]

- 21. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-(2-Piperazin-1-yl-ethyl)-morpholine: A Privileged Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 4-(2-piperazin-1-yl-ethyl)-morpholine, a key building block in modern drug discovery and development. We will explore its chemical identity, synthesis, characterization, and its critical role as a versatile scaffold in constructing complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this compound in their research endeavors.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring both a morpholine and a piperazine ring linked by an ethyl bridge. This unique combination of two "privileged structures" imparts desirable physicochemical properties for drug design, including aqueous solubility and the ability to form multiple hydrogen bonds, which are crucial for target engagement.[1][2]

Table 1: Compound Identification and Properties

| Parameter | Value | Source(s) |

| IUPAC Name | 4-(2-piperazin-1-ylethyl)morpholine | [3] |

| Synonyms | 1-[2-(Morpholin-4-yl)ethyl]piperazine | [4] |

| CAS Number | 4892-89-1 | [4] |

| Molecular Formula | C₁₀H₂₁N₃O | [4] |

| Molecular Weight | 199.29 g/mol | [4] |

| Boiling Point | 106-107°C at 0.2 Torr | [1] |

| Solubility | 22.7 µg/mL (at pH 7.4) |

The Strategic Importance in Drug Discovery

The piperazine and morpholine moieties are ubiquitous in medicinal chemistry, recognized for their ability to confer favorable pharmacokinetic and pharmacodynamic properties.[1][2]

-

Piperazine Moiety : Often serves as a versatile linker or a basic center that can be readily functionalized. Its ability to engage in various non-covalent interactions makes it a common feature in compounds targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels. The basicity of the piperazine nitrogen can be modulated to optimize solubility and cell permeability.[1]

-

Morpholine Moiety : The morpholine ring is frequently incorporated into drug candidates to enhance aqueous solubility and metabolic stability. The oxygen atom can act as a hydrogen bond acceptor, improving interactions with biological targets. Its presence can also mitigate the lipophilicity of a molecule, a critical factor for oral bioavailability and reducing off-target effects.

The combination of these two rings in this compound creates a bifunctional scaffold that medicinal chemists can exploit to synthesize libraries of compounds with diverse biological activities, including anticancer and antidiabetic properties.[1]

Synthesis and Characterization

A common and efficient method for the synthesis of this compound involves the nucleophilic substitution reaction between piperazine and a suitable morpholine-containing electrophile.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis via the reaction of piperazine with 4-(2-chloroethyl)morpholine.

Materials:

-

Piperazine (anhydrous)

-

4-(2-Chloroethyl)morpholine hydrochloride

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Acetonitrile or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

-

Reaction Setup: To a solution of a molar excess of piperazine (e.g., 5 equivalents) in a suitable solvent such as acetonitrile, add 4-(2-chloroethyl)morpholine hydrochloride (1 equivalent).

-

Base Addition: Add a base, such as triethylamine or potassium carbonate (at least 2 equivalents to neutralize the hydrochloride salt and the HCl generated during the reaction), to the reaction mixture.

-

Reaction Conditions: Stir the mixture at an elevated temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any remaining acid and unreacted starting material. Separate the organic layer and wash it with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a dichloromethane/methanol gradient to afford the pure this compound.

Diagram 1: Synthetic Pathway

Caption: General synthetic scheme for this compound.

Characterization Data

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the methylene protons of the morpholine and piperazine rings, as well as the ethyl linker.

-

¹³C NMR: The spectrum would display distinct peaks corresponding to the carbon atoms of the two heterocyclic rings and the ethyl bridge.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound, with the protonated molecule [M+H]⁺ being observed at m/z 200.30.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H, C-N, and C-O stretching vibrations.

Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its bifunctional nature allows for the independent elaboration of the piperazine and morpholine moieties to optimize target binding and pharmacokinetic properties.

Diagram 2: Role as a Molecular Scaffold

References

An In-depth Technical Guide to 4-[2-(Piperazin-1-yl)ethyl]morpholine (CAS 4892-89-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[2-(Piperazin-1-yl)ethyl]morpholine, registered under CAS number 4892-89-1, is a heterocyclic compound featuring both a piperazine and a morpholine ring. These two structural motifs are considered "privileged structures" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds and approved drugs.[1] The presence of both these rings in a single molecule suggests a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4-[2-(Piperazin-1-yl)ethyl]morpholine, with a focus on its relevance to researchers in drug discovery and development.

Chemical Structure and Identification

The chemical structure of 4-[2-(Piperazin-1-yl)ethyl]morpholine consists of a morpholine ring linked via an ethyl bridge to a piperazine ring. This unique arrangement of two distinct heterocyclic systems imparts specific physicochemical properties that are advantageous in drug design.

Key Identifiers:

-

IUPAC Name: 4-(2-piperazin-1-ylethyl)morpholine[2]

-

Alternate Names: 1-[2-(Morpholin-4-yl)ethyl]piperazine[3]

-

SMILES: C1CN(CCN1)CCN2CCOCC2[2]

-

InChI Key: SAJZEJMFAWZNCQ-UHFFFAOYSA-N[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of 4-[2-(Piperazin-1-yl)ethyl]morpholine.

| Property | Value | Source |

| Molecular Weight | 199.29 g/mol | [2][3] |

| Molecular Formula | C₁₀H₂₁N₃O | [2][3] |

| Appearance | White to light yellow low melting crystals or viscous liquid | Thermo Fisher Scientific |

| Boiling Point | 106-107 °C at 0.2 Torr | Matrix Scientific |

| Solubility | Soluble in water (partially), methanol, and DMSO. Experimental solubility at pH 7.4 is 22.7 µg/mL. | [2] |

| pKa (Predicted) | 9.5 (most basic) | |

| LogP (Predicted) | -0.7 | [2] |

Synthesis and Reactivity

While specific, detailed synthetic protocols for 4-[2-(Piperazin-1-yl)ethyl]morpholine are not extensively published in peer-reviewed journals, its structure suggests a straightforward synthesis from commercially available starting materials. A plausible synthetic route would involve the nucleophilic substitution reaction between N-(2-chloroethyl)morpholine and piperazine.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 4-[2-(Piperazin-1-yl)ethyl]morpholine.

The reactivity of this molecule is primarily dictated by the secondary amine in the piperazine ring, which can be readily functionalized through various reactions such as acylation, alkylation, and reductive amination. This makes it a versatile building block for creating a library of derivatives for structure-activity relationship (SAR) studies.

Applications in Drug Discovery and Development

The true potential of 4-[2-(Piperazin-1-yl)ethyl]morpholine lies in its utility as a scaffold in medicinal chemistry. Both the piperazine and morpholine moieties are known to impart favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.

The Privileged Nature of Piperazine and Morpholine Scaffolds:

-

Piperazine: This ring is a common feature in drugs targeting the central nervous system (CNS) due to its ability to cross the blood-brain barrier. It is also found in a variety of other therapeutic agents, including anticancer, antifungal, and antiviral drugs.[1] The two nitrogen atoms of the piperazine ring can serve as hydrogen bond acceptors and donors, facilitating interactions with biological targets.

-

Morpholine: The morpholine ring is often incorporated into drug candidates to enhance their solubility and metabolic stability. It is considered a "metabolically robust" group and can improve the overall pharmacokinetic profile of a molecule.[4]

Given these properties, 4-[2-(Piperazin-1-yl)ethyl]morpholine is an attractive starting point for the development of novel compounds with a wide range of potential therapeutic applications, including but not limited to:

-

Oncology: As a scaffold for the synthesis of novel kinase inhibitors or other anticancer agents.[5]

-

Infectious Diseases: As a building block for new antibacterial, antifungal, or antiviral compounds.

-

Central Nervous System Disorders: For the development of new antipsychotics, antidepressants, or neuroprotective agents.

-

Metabolic Diseases: As a core for designing novel antidiabetic agents.[6]

Conceptual Drug Discovery Workflow:

Caption: Drug discovery workflow using the target scaffold.

Safety and Handling

For research and laboratory use, it is crucial to handle 4-[2-(Piperazin-1-yl)ethyl]morpholine with appropriate safety precautions.

GHS Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Causes skin irritation and serious eye irritation.[2]

-

May cause respiratory irritation.[2]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Analytical Characterization

Standard analytical techniques can be employed for the characterization and quality control of 4-[2-(Piperazin-1-yl)ethyl]morpholine.

Recommended Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Conclusion

4-[2-(Piperazin-1-yl)ethyl]morpholine is a valuable chemical entity for researchers and scientists in the field of drug discovery and development. Its unique structure, combining the privileged piperazine and morpholine scaffolds, offers a versatile platform for the synthesis of novel compounds with a wide range of potential therapeutic applications. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for its effective utilization in the laboratory. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. scispace.com [scispace.com]

- 2. 4-(2-Piperazin-1-yl-ethyl)-morpholine | C10H21N3O | CID 2734640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 5. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(2-Piperazin-1-yl-ethyl)-morpholine: A Privileged Scaffold for Drug Discovery

This guide provides a comprehensive technical overview of 4-(2-Piperazin-1-yl-ethyl)-morpholine, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its fundamental molecular properties, explore the rationale behind its widespread use as a synthetic building block, provide a detailed representative synthesis protocol, and discuss its application in constructing potential therapeutic agents. The insights herein are grounded in established chemical principles and its role as a "privileged scaffold" in modern medicinal chemistry.

Core Molecular Profile

This compound is a bifunctional organic compound featuring both a morpholine and a piperazine ring linked by an ethyl chain. This unique combination of two highly valuable pharmacophores is central to its utility. Its core identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₁N₃O | [1][2][3][4][5] |

| Molecular Weight | 199.29 g/mol | [1][3][5] |

| IUPAC Name | 4-(2-piperazin-1-ylethyl)morpholine | [1][4] |

| CAS Number | 4892-89-1 | [1][2][3][4] |

| Common Synonyms | 1-[2-(Morpholin-4-yl)ethyl]piperazine | [3][5] |

| Boiling Point | 106-107 °C at 0.2 Torr | [2] |

| Solubility (pH 7.4) | 22.7 µg/mL | [1] |

The Rationale for Use: A "Privileged Scaffold"

In medicinal chemistry, the piperazine and morpholine heterocycles are independently considered "privileged structures".[6][7] This designation is reserved for molecular frameworks that can provide ligands for diverse biological targets, appearing frequently in successful drug candidates across various therapeutic areas.[7] The combination of these two rings into a single, readily available building block like this compound offers a powerful tool for drug design.

-

The Morpholine Moiety: The morpholine ring is a saturated heterocycle prized for its ability to improve the pharmacokinetic profile of a parent molecule.[8] Its oxygen atom can act as a hydrogen bond acceptor, while the ring itself is metabolically stable and often enhances aqueous solubility and brain permeability.[9] In CNS-active compounds, morpholine can enhance potency, act as a rigid scaffold, and favorably modulate drug-like properties.[9]

-

The Piperazine Moiety: The piperazine ring is one of the most ubiquitous scaffolds in drug discovery.[6][7] It functions as a versatile, non-aromatic linker. Its two nitrogen atoms offer distinct points for chemical modification; in this case, one nitrogen is tertiary (part of the link to morpholine) and the other is a secondary amine, providing a reactive handle for further synthesis. The basicity of the piperazine nitrogen can be crucial for forming salt bridges or hydrogen bonds with amino acid residues in a protein's active site, anchoring the drug to its target.[10]

By integrating these two motifs, this compound provides a scaffold that simultaneously addresses both pharmacokinetic optimization and target-binding versatility.

Synthesis and Characterization